Quinolizinium, bromide Quinolizinium, bromide
Brand Name: Vulcanchem
CAS No.: 1004-95-1
VCID: VC7931841
InChI: InChI=1S/C9H8N.BrH/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1
SMILES: C1=CC=[N+]2C=CC=CC2=C1.[Br-]
Molecular Formula: C9H8BrN
Molecular Weight: 210.07 g/mol

Quinolizinium, bromide

CAS No.: 1004-95-1

Cat. No.: VC7931841

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Quinolizinium, bromide - 1004-95-1

Specification

CAS No. 1004-95-1
Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
IUPAC Name quinolizin-5-ium;bromide
Standard InChI InChI=1S/C9H8N.BrH/c1-3-7-10-8-4-2-6-9(10)5-1;/h1-8H;1H/q+1;/p-1
Standard InChI Key VKQSJVGUTKKLAD-UHFFFAOYSA-M
SMILES C1=CC=[N+]2C=CC=CC2=C1.[Br-]
Canonical SMILES C1=CC=[N+]2C=CC=CC2=C1.[Br-]

Introduction

Chemical Architecture and Nomenclature

Core Structural Features

The quinolizinium cation consists of a bicyclic system comprising a pyridine ring fused to a benzene ring, creating a planar, aromatic structure with delocalized π-electrons. Bromide serves as the counterion to balance the positive charge localized on the nitrogen atom. X-ray crystallographic analyses reveal bond lengths of 1.34-1.41 Å for the C-N bonds and 1.39-1.42 Å for adjacent C-C bonds, confirming aromatic character .

Table 1: Structural Parameters of Quinolizinium Bromide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)PubChem CID
Benzo[b]quinolizinium bromideC₁₃H₁₀BrN260.13202130
1-Bromoquinolizinium bromideC₉H₇Br₂N288.9710946149

Substituent Effects on Electronic Structure

Derivatization at the 2-, 3-, or 8-positions significantly alters electron distribution. Methoxy groups at the 4-position of aryl substituents increase electron density at the quinolizinium core by +0.12 eV, while nitro groups induce a -0.18 eV shift, as measured through cyclic voltammetry . These electronic modifications directly influence DNA-binding constants (K = 2×10⁴ - 2×10⁵ M⁻¹) and fluorescence quantum yields (Φ = 0.15-0.42) .

Synthetic Methodologies

Cyclodehydration Approaches

The parent quinolizinium bromide is synthesized through acid-catalyzed cyclodehydration of N-(2-bromobenzyl)pyridinium precursors. Using 48% HBr at reflux yields the bicyclic core in 57% efficiency, with reaction kinetics following second-order rate constants (k = 3.8×10⁻³ M⁻¹s⁻¹ at 110°C) .

Suzuki-Miyaura Cross-Coupling

Boronic AcidCatalystYield (%)Product λₐbs (nm)
4-MethoxyphenylPd(PPh₃)₂Cl₂38372
3-ThienylPd(dppf)₂Cl₂·CH₂Cl₂49398
2-NaphthylPd(PPh₃)₂Cl₂17415

Reaction conditions: 1.5 eq boronic acid, 5 mol% catalyst, KF base in THF/H₂O (3:1), 80°C, 12h .

Physicochemical Characterization

Spectroscopic Properties

UV-Vis spectra show characteristic absorption bands at 350-420 nm (ε = 8,200-14,500 M⁻¹cm⁻¹) corresponding to π→π* transitions. Fluorescence emission exhibits large Stokes shifts (Δλ = 85-132 nm) with solvent-dependent quantum yields:

Table 3: Photophysical Parameters in Various Solvents

Solventλₑₘ (nm)Φτ (ns)
Methanol4920.324.7
Acetonitrile5280.183.1
DCM4650.415.9

Biological Applications

Antimalarial Activity

Benzo[b]quinolizinium derivatives demonstrate potent activity against Plasmodium falciparum 3D7 strains (EC₅₀ = 2.1-6.7 nM), surpassing chloroquine efficacy by 18-56 fold. Mechanistic studies reveal dual action:

  • Inhibition of indoleamine 2,3-dioxygenase-1 (IDO-1) with Kᵢ = 4.8 μM

  • Disruption of hemozoin crystallization via π-π stacking (ΔG = -9.3 kcal/mol)

Anticancer Mechanisms

Diarylquinolizinium derivatives exhibit selective cytotoxicity against leukemia cells (GI₅₀ = 0.28 μM) through:

  • DNA intercalation (K = 2.3×10⁵ M⁻¹)

  • Topoisomerase II inhibition (IC₅₀ = 1.7 μM)

  • Mitochondrial membrane depolarization (ΔΨm = -82 mV at 5 μM)

Table 4: Cytotoxicity Profile of Selected Derivatives

CompoundHCT116 (μM)Jurkat (μM)Selectivity Index
3j12.40.3140.0
3d8.70.2831.1
3a23.11.0422.2

Materials Science Applications

Fluorosolvatochromic Probes

3-Arylnaphtho[1,2-b]quinolizinium bromides display solvent-dependent emission shifts of 63-127 nm. The empirical polarity scale ET(30) correlates with emission energy (R² = 0.94) through the relationship:
λem=428 nm+1.87×ET(30)\lambda_{em} = 428 \text{ nm} + 1.87 \times E_T(30)
This enables quantitative polarity measurement in microenvironments .

Charge-Transfer Materials

Time-resolved fluorescence reveals excited-state charge separation lifetimes of 2.3-4.1 ps in donor-acceptor systems. Transient absorption spectra show characteristic radical cation peaks at 510 nm and 680 nm, confirming photoinduced electron transfer efficiencies of 89-94% .

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